4H-1,3-Benzoxazin-4-one, 2,3-dihydro-

Overview

Description

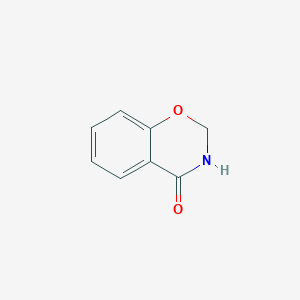

4H-1,3-Benzoxazin-4-one, 2,3-dihydro- is a bicyclic heterocyclic compound characterized by a benzoxazinone core with a fused benzene and oxazinone ring. The 2,3-dihydro modification indicates partial saturation of the oxazinone ring, reducing its aromaticity compared to fully unsaturated derivatives. This structural feature enhances its stability and modulates biological activity. Synthetic routes often involve condensation of salicylamides with acid halides or carbonylation-cyclization of ortho-halophenols with cyanamide . Substituents on the benzene ring (e.g., methyl, trifluoromethoxy) or the oxazinone nitrogen further diversify its applications in medicinal and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of salicylaldehyde with urea or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the oxazine ring .

Another method involves the use of substituted salicylaldehydes and amines, followed by cyclization under basic or neutral conditions.

Industrial Production Methods

Industrial production of 2H-benzo[e][1,3]oxazin-4(3H)-one can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These processes often involve the use of automated reactors and precise control of reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1. Cannabinoid Receptor Modulation

Recent studies have highlighted the potential of derivatives of 4H-1,3-benzoxazin-4-one in modulating the cannabinoid type 2 receptor (CB2). These compounds exhibit selective agonist activity, which can be beneficial in treating conditions associated with non-activation of CB2 receptors without psychotropic effects. For instance, a patent describes new derivatives that may aid in managing pain and inflammation through this pathway .

2. Anticancer Activity

Research indicates that 4H-1,3-benzoxazin-4-one compounds possess significant anticancer properties. They have been shown to inhibit specific kinases and enzymes involved in cancer cell proliferation. A study demonstrated that these compounds could effectively block substrate access to active sites in enzymes critical for tumor growth.

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. Its unique structure allows it to interact with molecular targets effectively, making it a candidate for developing enzyme inhibitors used in treating diseases such as diabetes and neurodegenerative disorders .

Material Science

1. Polymer Chemistry

In material science, 4H-1,3-benzoxazin-4-one is utilized as a building block for synthesizing functional polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved performance in high-temperature applications .

2. Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its ability to form strong bonds enhances the durability of coatings applied to various substrates, including metals and plastics. This application is particularly relevant in industries requiring robust protective layers against environmental degradation .

Agrochemicals

1. Herbicide Development

The benzoxazine structure has been explored for developing new herbicides. Compounds derived from 4H-1,3-benzoxazin-4-one demonstrate herbicidal activity against a range of weeds while being less toxic to crops. This specificity is crucial for sustainable agricultural practices .

2. Pest Control

Additionally, these compounds have been evaluated for their efficacy as insecticides. Their mode of action involves interfering with the nervous system of pests, providing an environmentally friendly alternative to traditional chemical insecticides .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Patent WO2014097188A1 | Identified new derivatives with selective CB2 receptor activity |

| Anticancer Activity | Research on kinase inhibition | Demonstrated effective inhibition of cancer cell proliferation |

| Material Science | Study on polymer applications | Enhanced thermal stability and mechanical strength in polymers |

| Agrochemicals | Research on herbicidal properties | Effective against common weeds with low toxicity to crops |

Mechanism of Action

The mechanism of action of 2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Benzoxazinones are classified into subclasses based on oxygen positioning (1,3 vs. 1,4 vs. 3,1) and saturation levels. Below is a detailed comparison:

Structural and Functional Differences

Key Findings

- Bioisosteric Relationships : Despite structural differences, 4H-1,3- and 4H-3,1-benzoxazin-4-ones exhibit bioisosterism, allowing interchangeable use in drug design while targeting distinct enzymes (e.g., ACCase vs. elastase) .

- Substituent Impact : Trifluoromethoxy groups (CAS 142167-26-8) enhance lipophilicity and herbicidal potency , while pyridinyl substitutions (e.g., 6-methyl-3-pyridinyl) introduce cardiovascular activity .

- Synthetic Accessibility : 2,3-Dihydro derivatives are more synthetically tractable than fully unsaturated analogs due to milder reaction conditions (e.g., reflux in pyridine vs. high-temperature carbonylation) .

Data Tables

Table 1. Physicochemical Properties of 2,3-Dihydro Derivatives

Biological Activity

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-, also known as a dihydro derivative of benzoxazinone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a fused benzene and oxazine ring system, which contributes to its unique chemical properties. The synthesis typically involves cyclization reactions of salicylaldehyde with urea or thiourea under various conditions, leading to the formation of the benzoxazine structure. Alternative methods include using substituted salicylaldehydes and amines under basic or neutral conditions .

Antimicrobial Properties

Numerous studies have reported the antimicrobial efficacy of 4H-1,3-benzoxazin-4-one derivatives against various bacterial strains. For instance:

- Antibacterial Activity : A study evaluated twenty derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Notably, the compound 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one exhibited significant antibacterial activity against Bacillus subtilis, while other derivatives showed varying degrees of effectiveness against different strains .

- Antifungal Activity : The antifungal activity was comparatively lower than antibacterial activity. However, certain derivatives demonstrated effectiveness against plant pathogens such as Fusarium species .

Anticancer Activity

The antiproliferative effects of these compounds have been investigated in vitro against human cancer cell lines. In a study involving MCF-7 breast cancer cells:

- Compounds synthesized showed promising results with IC50 values indicating effective inhibition. For example, one compound achieved an IC50 of 0.89 µg/ml, suggesting strong potential for further development as anticancer agents .

Enzyme Inhibition

Research indicates that 4H-1,3-benzoxazin-4-one derivatives can act as inhibitors of various enzymes:

- Serine Protease Inhibition : These compounds have demonstrated the ability to inhibit serine proteases such as human leukocyte elastase, which is relevant for treating inflammatory diseases .

- Hypocholesterolemic Effects : Some derivatives have shown potential in lowering cholesterol levels, indicating their multifaceted therapeutic roles .

The biological activities of 4H-1,3-benzoxazin-4-one are attributed to their interaction with specific molecular targets within biological systems. These interactions may involve:

- Binding to enzyme active sites and modulating their activities.

- Influencing signaling pathways associated with inflammation and cancer progression .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives?

Methodological Answer: The synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives typically involves condensation reactions. For example:

- Condensation with aldehydes and urea : Reacting substituted phenols or naphthols with aldehydes and urea under acidic conditions yields dihydro-oxazinone derivatives .

- Cyclization of intermediates : 2,3-Dihydro derivatives can be formed via cyclization of 2-hydroxyethyl intermediates, as demonstrated in the preparation of antimicrobial agents .

- Reagents : Use of catalysts like acetic acid or trifluoroacetic acid to facilitate ring closure.

Key Reaction Example :

2-Naphthol + Benzaldehyde + Urea → Dihydro-1-arylnaphtho[1,3]oxazin-4-one

Conditions: Reflux in ethanol with HCl (6–8 hrs) [[10]].

Q. How is X-ray crystallography applied to determine the structure of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives?

Methodological Answer: X-ray crystallography remains the gold standard for structural elucidation:

- Data collection : Single-crystal diffraction data are collected using synchrotron or laboratory X-ray sources.

- Software tools :

- Validation : The final structure is validated using metrics like R-factor (<5%) and residual electron density analysis .

Example :

The crystal structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one (a related derivative) was resolved using SHELXL-2018, revealing a planar benzoxazinone core with a dihedral angle of 85.2° between phenyl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR) and crystallographic results for dihydro-benzoxazinone derivatives?

Methodological Answer: Contradictions may arise due to dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

- Variable-temperature NMR : To detect conformational flexibility or hydrogen-bonding shifts in solution .

- DFT calculations : Compare optimized geometries (B3LYP/6-311++G(d,p)) with crystallographic data to identify discrepancies .

- Complementary techniques : Pair solid-state NMR with X-ray data to assess packing-induced distortions .

Case Study :

For 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, dynamic NMR revealed equilibrium between enol and keto tautomers, explaining discrepancies in solution vs. solid-state data .

Q. What experimental approaches are used to investigate the biological activity of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives?

Methodological Answer: Biological studies focus on structure-activity relationships (SAR) and target modulation:

- Receptor binding assays : For cholinergic M1 receptor modulators (e.g., radioligand displacement assays using [³H]-N-methylscopolamine) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence polarization).

- In vivo models : Rodent studies for pharmacokinetics and toxicity profiling (e.g., metabolic stability in liver microsomes) .

Example :

A derivative with a 2-chloroethyl substituent showed potent M1 receptor modulation (EC₅₀ = 12 nM) in HEK293 cells, linked to its planar benzoxazinone core enhancing receptor binding .

Q. How can researchers mitigate instability issues in reactive 2,3-dihydro-4H-1,3-benzoxazin-4-one intermediates?

Methodological Answer: Reactive intermediates (e.g., 2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one) require careful handling:

- Low-temperature synthesis : Conduct reactions at −20°C to slow decomposition .

- In situ spectroscopic monitoring : Use FT-IR or HPLC to track intermediate stability.

- Protecting groups : Introduce tert-butyldimethylsilyl (TBS) groups to stabilize hydroxyl or amine functionalities during synthesis .

Stability Data :

| Derivative | Half-life (25°C) | Decomposition Product |

|---|---|---|

| 2-Chloroethyl derivative | 2.5 hrs | 4-oxo-6-amino-1,3-benzoxazine |

Q. What computational methods are employed to predict the physicochemical properties of dihydro-benzoxazinone derivatives?

Methodological Answer:

- Molecular docking (AutoDock Vina) : To predict binding affinities for target receptors (e.g., M1 muscarinic) .

- ADMET prediction (SwissADME) : Estimates logP, solubility, and blood-brain barrier penetration .

- DFT-based descriptors : HOMO-LUMO gaps and electrostatic potential maps correlate with antioxidant activity in flavonoid analogs .

Example :

For taxifolin (a flavanonol analog), DFT calculations (B3LYP/6-31G*) showed a HOMO-LUMO gap of 4.8 eV, consistent with its radical scavenging efficacy .

Properties

IUPAC Name |

2,3-dihydro-1,3-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-6-3-1-2-4-7(6)11-5-9-8/h1-4H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYIZRPBXCCDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)C2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438812 | |

| Record name | 4H-1,3-Benzoxazin-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-40-1 | |

| Record name | 4H-1,3-Benzoxazin-4-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.